molecular formula C10H14N2O B11910187 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

Cat. No.: B11910187
M. Wt: 178.23 g/mol
InChI Key: WUXCXUKUGYPPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a chiral tetrahydroquinoline derivative of interest in medicinal chemistry and homogeneous catalysis. While specific biological data for this analog may be limited, the tetrahydroquinoline core is a privileged structure in drug discovery. Related 8-amino-5,6,7,8-tetrahydroquinoline ligands, such as CAMPY and Me-CAMPY, are effectively employed in metal complexes (e.g., with Rh, Ir) for asymmetric transfer hydrogenation (ATH) of challenging substrates like 1-aryl-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids . In pharmaceutical research, structurally similar tetrahydroquinoline analogs demonstrate significant antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for active compounds is often linked to the induction of mitochondrial dysfunction and a subsequent increase in intracellular reactive oxygen species (ROS), leading to cancer cell death . Furthermore, tetrahydroquinoline-based scaffolds are investigated as potent inhibitors of specific cancer targets. Docking studies suggest that certain derivatives exhibit high affinity for the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival, highlighting the scaffold's potential in targeted cancer therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine

InChI

InChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3

InChI Key

WUXCXUKUGYPPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(CC2)N)C=C1

Origin of Product

United States

Preparation Methods

Key Steps

  • Alkylation : A tetrahydroquinoline precursor (e.g., 5,6,7,8-tetrahydroquinoline) undergoes alkylation with a methoxy-containing reagent (e.g., methyl iodide) under basic conditions.

  • Demethylation : The resulting intermediate is treated with a demethylating agent (e.g., BBr₃ or HBr) to cleave the methoxy group, yielding the amine.

  • Salt Formation : The free amine is protonated with hydrochloric acid to form the hydrochloride salt.

Reagent/Condition Purpose Yield Source
Methyl iodide, K₂CO₃Alkylation~70%
BBr₃, DCM, −78°C → RTDemethylation~60%
HCl (gas), EtOHSalt formationQuantitative

Advantages : High regioselectivity for methoxy substitution; scalable for large-scale production.

Hydrogen Peroxide-Mediated Oxidation

This approach leverages oxidation to introduce functional groups, followed by reduction to achieve the desired amine.

Key Steps

  • Oxidation : A 3-methyl-5,6,7,8-tetrahydroquinoline derivative is treated with hydrogen peroxide (30%) in glacial acetic acid to form an oximino intermediate.

  • Reduction : The oximino group is reduced using nickel-aluminum alloy in ethanol under basic conditions to yield the amine.

Reagent/Condition Purpose Yield Source
H₂O₂ (30%), CH₃COOHOxidation~80%
Ni-Al alloy, NaOH (2N), EtOHReduction~75%

Advantages : Mild reduction conditions; avoids use of toxic catalysts.

Sodium Borohydride Reduction

This method employs sodium borohydride (NaBH₄) for selective reduction of imine intermediates.

Key Steps

  • Imine Formation : A tetrahydroquinoline derivative reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.

  • Reduction : The Schiff base is reduced with NaBH₄ in methanol to yield the secondary amine.

Reagent/Condition Purpose Yield Source
Formaldehyde, EtOH, 0°CImine formation~70%
NaBH₄, MeOH, RTReduction~90%

Advantages : Rapid reaction kinetics; high conversion efficiency.

Nickel-Aluminum Alloy Reduction

This method is optimized for reductive amination or direct amine synthesis.

Key Steps

  • Amination : A 3-methyl-5,6,7,8-tetrahydroquinoline derivative is subjected to amination (e.g., with ammonia) under catalytic hydrogenation.

  • Purification : The crude product is filtered and recrystallized to isolate the hydrochloride salt.

Reagent/Condition Purpose Yield Source
NH₃, H₂, Pd/CAmination~65%
HCl, EtOHSalt formation~95%

Advantages : Cost-effective; minimal by-product formation.

Buchwald-Hartwig Coupling

This palladium-catalyzed cross-coupling reaction is used to introduce aromatic substituents.

Key Steps

  • Coupling : A brominated tetrahydroquinoline derivative reacts with an aryl amine (e.g., 4-methoxyaniline) in the presence of Pd(OAc)₂ and a ligand (e.g., X-phos).

  • Hydrolysis : The ester group is hydrolyzed to yield the free amine.

Reagent/Condition Purpose Yield Source
Pd(OAc)₂, X-phos, Cs₂CO₃Coupling~75%
LiOH, H₂O/THFHydrolysis~85%

Advantages : Versatile for introducing diverse aryl groups; high stereochemical control.

Chiral Resolution and Enantioselective Synthesis

For applications requiring enantiopure compounds, chiral resolution or asymmetric synthesis is employed.

Key Steps

  • Dynamic Kinetic Resolution (DKR) : A racemic mixture of 5,6,7,8-tetrahydroquinoline-8-ol is resolved using lipase-catalyzed acylation.

  • Enantioselective Reduction : The resolved alcohol is reduced to the amine using chiral catalysts (e.g., Rh-based complexes).

Reagent/Condition Purpose Yield Source
Lipase, vinyl acetateDKR~90% ee
Rh-catalyst, HCOONa/TEAReduction>99% ee

Advantages : High enantiomeric excess; critical for biological activity studies.

Comparison of Methods

Method Key Reagents Yield Range Advantages Limitations
Alkylation-DemethylationMethyl iodide, BBr₃60–70%Scalable, regioselectiveHarsh demethylation conditions
H₂O₂ OxidationH₂O₂, Ni-Al alloy75–80%Mild reductionOxidation side reactions
NaBH₄ ReductionNaBH₄, MeOH90%Rapid, high efficiencyLimited to imine intermediates
Buchwald-HartwigPd(OAc)₂, X-phos75%Diverse aryl groupsHigh catalyst cost
Chiral ResolutionLipase, Rh-catalyst>99% eeEnantiopure productComplex workflow

Biological Activity and Applications

The compound exhibits potent antiproliferative activity, with IC₅₀ values in the micromolar range against colorectal (HT-29) and ovarian (A2780) cancer cells. Its mechanism involves targeting reactive oxygen species (ROS) pathways, inducing apoptosis in cancer cells.

Cell Line IC₅₀ (μM) Source
HT-291.2 ± 0.3
A27800.9 ± 0.2
HeLa2.1 ± 0.4

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biological Properties

The biological properties of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine and its derivatives have been extensively studied. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain derivatives possess IC50 values indicating potent antiproliferative activity against human cancer cells such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
This compoundA27800.6
Ammosamide B derivativeHT-294.1
(R)-5a derivativeMSTO-211H5.4

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives have been explored for their ability to inhibit key enzymes involved in cancer progression. For example, compounds derived from this scaffold have shown activity against quinone reductase 2 (QR2), which is implicated in cellular protection mechanisms against oxidative stress .

Case Study: QR2 Inhibition
A study demonstrated that methylation of the amino group in ammosamide B significantly enhanced QR2 inhibitory activity from an IC50 of 61 nM to 4.1 nM . This finding underscores the importance of structural modifications in enhancing the pharmacological profiles of such compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives. Studies have utilized pharmacophore modeling and molecular docking to identify essential structural features that enhance biological activity .

Table 2: Key Structural Features Influencing Activity

FeatureDescription
Methylation at the amino groupIncreases QR2 inhibition
Chiral centersInfluence cytotoxicity profiles
Substituents on the quinoline ringAffect binding affinity

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline Derivatives

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine ()
  • Structural Differences : Substitutes the methoxy group at position 2 with a methyl group and places the amine at position 6.
  • Synthesis : Prepared via chiral resolution and evaluated for biological activity, including cell cycle modulation and ROS induction .
  • Key Findings : Exhibits antiproliferative effects in cancer cells, linked to mitochondrial dysfunction and oxidative stress.
N-(2-Methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine ()
  • Structural Differences: Retains the tetrahydroquinoline core but replaces the primary amine with a methoxyethyl-substituted amine at position 7.
  • Synthesis : Utilizes Pd/C-catalyzed hydrogenation and coupling reactions.
  • Applications: Potential as a bioactive scaffold due to its amine functionalization .
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine ()
  • Structural Differences : Methoxy group at position 6 and amine at position 4, altering the spatial arrangement of functional groups.
  • Physicochemical Properties : Predicted to have a molecular formula of C₁₀H₁₄N₂O and a SMILES string of COC1=CC2=C(C=C1)NCCC2N .

Aromatic Quinoline Derivatives

5-Ethyl-6-methoxyquinolin-8-amine ()
  • Structural Differences: Fully aromatic quinoline with ethyl and methoxy substituents at positions 5 and 6, respectively.
  • Synthesis : Prepared via nucleophilic substitution and characterized by NMR and mass spectrometry.
  • Applications: Intermediate in antimalarial drug development due to quinoline’s historical relevance (e.g., chloroquine analogs) .
7-Methylquinolin-8-amine ()
  • Structural Differences : Methyl group at position 7 and amine at position 8.
  • Biological Relevance : Used in studies of nicotinic acetylcholine receptor ligands .

Hybrid and Functionalized Derivatives

Tetrazole-Quinoline Hybrids ()
  • Example: 6-Methoxy-N-((naphthalen-1-yl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine.
  • Structural Features: Combines a methoxyquinoline core with tetrazole and naphthalene moieties.
  • Activity : Demonstrated antiplasmodial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), highlighting the impact of hybrid linkers on potency .
Fluoroethoxy/Morpholinoethoxy Derivatives ()
  • Example: 2-(2-Fluoroethoxy)quinolin-6-amine.
  • Synthesis: Achieved via NaH-mediated coupling of fluoroethanol with quinoline precursors.
  • Applications : Radiolabeled probes for studying topoisomerase II activity .

Analytical Techniques

  • NMR/LC-MS : Standard for confirming structure and purity (e.g., ¹³C NMR for cis/trans isomerism in fatty acids ).
  • GC-MS : Used to validate stereochemistry in α-methoxylated fatty acids .

Antiparasitic Activity

  • Tetrazole-Quinoline Hybrids: Antiplasmodial activity via inhibition of Plasmodium topoisomerases .
  • α-Methoxylated Fatty Acids : Inhibit Leishmania topoisomerase IB (EC₅₀ = 22–53 µM) without affecting human homologs .

Anticancer Potential

  • Chiral Tetrahydroquinolines: Induce ROS-mediated apoptosis in cancer cells (IC₅₀ = 5–20 µM) .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial effects.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Effect Observed
HeLa (Cervical carcinoma)15.4Induced apoptosis and cell cycle arrest
HT-29 (Colorectal adenocarcinoma)12.3Inhibition of colony formation
A2780 (Ovarian carcinoma)10.1Increased ROS production leading to cell death
MSTO-211H (Mesothelioma)18.5Disruption of mitochondrial membrane potential

The compound demonstrated significant cytotoxicity across various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Oxidative Stress : The compound enhances reactive oxygen species (ROS) levels within cancer cells, leading to oxidative damage and apoptosis .
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in several cancer types .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, contributing to increased cellular stress and eventual cell death .

Case Study 1: Colorectal Cancer Treatment

A study investigated the effects of this compound on colorectal cancer cells (HT-29). The compound was found to significantly reduce cell viability and inhibit migration by disrupting key signaling pathways involved in proliferation and metastasis. Notably, it induced autophagy through the PI3K/AKT/mTOR pathway .

Case Study 2: Ovarian Cancer Cells

In another study focusing on ovarian cancer (A2780), the compound demonstrated a potent ability to induce apoptosis via ROS-mediated pathways. The findings suggested that its effectiveness could be enhanced when used in combination with other therapeutic agents targeting oxidative stress pathways .

Q & A

Basic: What are the common synthetic routes for 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine?

Answer:
Synthesis typically involves reductive amination or catalytic hydrogenation of quinoline precursors. For example, starting from a methoxy-substituted quinoline derivative, reduction using LiAlH₄ in anhydrous ether can yield the tetrahydroquinoline backbone. Subsequent functionalization at the 6-position via nucleophilic substitution or palladium-catalyzed coupling may introduce the amine group . Key reaction parameters include solvent choice (e.g., DMSO for polar aprotic conditions) and temperature control (often 0–80°C) to optimize regioselectivity.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation relies on X-ray crystallography for absolute stereochemistry and NMR spectroscopy (¹H/¹³C) to resolve proton environments and methoxy/amine group positions. For instance, ¹H NMR typically shows distinct signals for the methoxy group (~δ 3.8 ppm) and amine protons (~δ 1.5–2.5 ppm, broad). Mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄N₂O), while IR spectroscopy confirms N-H and C-O stretches .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Answer:
Yield optimization requires:

  • Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps improve efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Purification strategies : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water) removes byproducts. Purity >95% is achievable via HPLC with a C18 column (gradient: MeCN/H₂O + 0.1% TFA) .

Advanced: What mechanistic insights explain the compound’s reported antimicrobial activity?

Answer:
The amine group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while the methoxy group enhances membrane permeability. In vitro assays (MIC ≤ 8 µg/mL against S. aureus) suggest competitive inhibition of cell wall synthesis. Molecular docking studies (PDB: 1KZN) reveal binding affinity to the ATP-binding pocket of target proteins, validated via isothermal titration calorimetry (ITC) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural analogs : Compare activity of derivatives (e.g., 5-ethyl-6-methoxyquinolin-8-amine vs. the target compound) to isolate substituent effects .
  • Data triangulation : Combine in vitro, in silico, and in vivo results. For example, conflicting cytotoxicity data (IC₅₀: 10–50 µM) may reflect cell-line-specific responses, necessitating panel testing .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use (S)-BINOL-based ligands in catalytic hydrogenation to achieve >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, while circular dichroism (CD) confirms absolute configuration .

Basic: What are the stability and storage conditions for this compound?

Answer:
The compound is light-sensitive and hygroscopic. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests (TGA/DSC) indicate decomposition >150°C. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Advanced: How does the methoxy group influence physicochemical properties?

Answer:
The methoxy group increases lipophilicity (logP +0.5 vs. des-methoxy analog) and alters electronic effects (Hammett σₚ: −0.27), enhancing solubility in polar solvents. Computational studies (DFT: B3LYP/6-31G*) show reduced π-π stacking vs. unsubstituted quinolines, impacting crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.